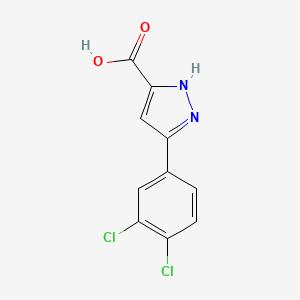

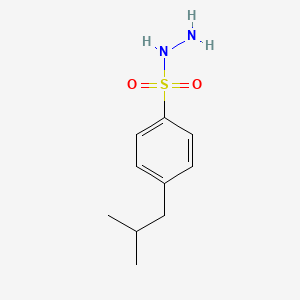

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of various pyrazole derivatives from 1H-pyrazole-3-carboxylic acid has been reported, where the acid chloride is reacted with different nucleophiles such as hydroxylamines, carbazates, and aminopyridines to yield corresponding carboxamides and carbohydrazides . These methods could potentially be adapted for the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and MS, alongside crystallographic techniques . These studies reveal the geometry, conformation, and intermolecular interactions within the crystal lattice. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray diffraction, showing a triclinic space group and specific bond angles and lengths . Similar analysis could be expected for the compound of interest.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, substitution, and cyclization reactions. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's physical and chemical properties . The choice of reagents and reaction conditions can lead to the formation of diverse products, as demonstrated in the synthesis of N-substituted carboxamides and carbohydrazides from pyrazole carboxylic acid chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in some pyrazole derivatives, can affect the compound's crystal packing and stability . Theoretical calculations, such as density functional theory (DFT), can predict properties like HOMO-LUMO energy gaps, which are indicative of a compound's chemical reactivity and potential for nonlinear optical activity . These computational studies complement experimental findings and can be used to infer the properties of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

科学的研究の応用

Chemical Synthesis and Characterization

- The chemical synthesis of related pyrazole derivatives, including the synthesis and characterization of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, reveals important information about the structural and conformational characteristics of similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).

- The synthesis of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and their structural characterization provide insights into the chemical properties of similar pyrazole compounds (Kasımoğulları & Arslan, 2010).

Molecular and Crystal Structure Analysis

- The crystallographic analysis of related pyrazole derivatives, like the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, aids in understanding the molecular and crystal structures of such compounds (Alaşalvar et al., 2014).

Potential Applications in Organic Chemistry

- The synthesis and reactions of various pyrazole-3-carboxylic acid derivatives, like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates, demonstrate the compound's versatility in organic synthesis (Korkusuz & Yıldırım, 2010).

Antibacterial Activity Studies

- Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid indicates the potential antibacterial properties of these compounds, highlighting their relevance in medicinal chemistry (Bildirici, Şener, & Tozlu, 2007).

Nonlinear Optical Materials

- A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates showcases their potential as nonlinear optical (NLO) materials, opening up avenues for their use in photonic and optoelectronic applications (Chandrakantha et al., 2013).

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNOKUDBRHUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404689 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

276684-04-9 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)